![molecular formula C8H5NOS B6617839 Benzo[d]isothiazole-6-carbaldehyde CAS No. 1516012-10-4](/img/structure/B6617839.png)

Benzo[d]isothiazole-6-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

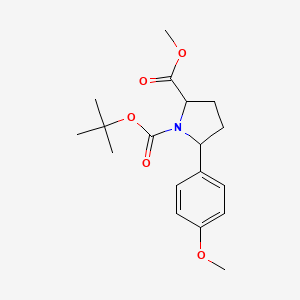

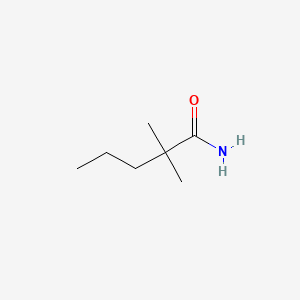

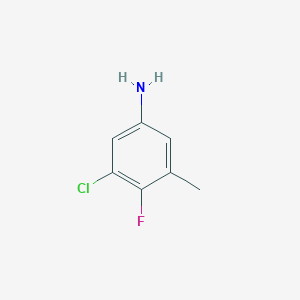

1,2-Benzothiazole-6-carbaldehyde is a heterocyclic compound with a benzene ring and a thiazole ring . It is also known as Benzo[d]thiazole-6-carbaldehyde . Its molecular formula is C8H5NOS and it has a molecular weight of 163.2 .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of 1,2-benzothiazole-6-carbaldehyde was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction conditions and yields for the synthesis of benzothiazole derivatives have been reported .Physical and Chemical Properties Analysis

1,2-Benzothiazole-6-carbaldehyde is a solid at room temperature . It has a molecular weight of 163.2 .作用机制

Target of Action

Benzo[d]isothiazole-6-carbaldehyde, also known as 1,2-benzothiazole-6-carbaldehyde, is a compound that has been found to interact with multiple biological targets. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), showing promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, as a PAM of mGlu4, it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . This modulation of receptor activity can influence various downstream effects, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its targets. For example, by inhibiting SGLT2, it can affect glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels . By acting as a PAM for mGlu4, it can modulate glutamatergic neurotransmission, which is implicated in numerous neurological conditions .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, inhibition of SGLT2 can lead to decreased blood glucose levels, potentially offering therapeutic benefits for type 2 diabetes . Modulation of mGlu4 activity can influence glutamatergic neurotransmission, potentially affecting various neurological processes .

安全和危害

未来方向

Benzothiazole compounds have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazole-based photosensitizers have shown potential for use in Dye-Sensitized Solar Cells (DSSCs), demonstrating a power output of circa 123 mW, ranking among the highest performances for such semi-transparent photovoltaic devices .

属性

IUPAC Name |

1,2-benzothiazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDRYSQZCVKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)